4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the hydrogenation steps .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylates or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorophenyl)pyrrolidine-2-carboxylic acid
- 4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxamide
- 4-(2,4-Dichlorophenyl)pyrrolidine-3-methanol
Uniqueness
4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a dichlorophenyl group and a carboxylic acid functional group. Its molecular formula is C12H12Cl2N with a molecular weight of approximately 257.14 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies : The compound has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity .
Anticancer Activity
The compound has been investigated for its potential anticancer properties:
- Cell Line Studies : In A549 human lung cancer cell lines, the compound demonstrated cytotoxic effects, reducing cell viability significantly compared to untreated controls. The presence of the 2,4-dichlorophenyl group was found to enhance its anticancer activity .
Case Studies
- Antimicrobial Resistance : A study focusing on the antimicrobial efficacy of pyrrolidine derivatives highlighted the increasing resistance among Gram-positive pathogens. The tested compounds exhibited potent activity against resistant strains, suggesting their potential as new therapeutic agents .
- Pharmacological Research : In another investigation, the compound was evaluated for its role in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders such as depression and anxiety .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-6-1-2-7(10(13)3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYAHGCQGDQEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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